molecular formula C4H8ClNaO2S B15254043 Sodium 4-chlorobutane-1-sulfinate

Sodium 4-chlorobutane-1-sulfinate

Cat. No.: B15254043
M. Wt: 178.61 g/mol
InChI Key: SWVOGNWVHHPFLO-UHFFFAOYSA-M
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Description

Sodium 4-chlorobutane-1-sulfinate is an organosulfur compound with the molecular formula C₄H₈ClNaO₂S. It is a sodium salt of 4-chlorobutane-1-sulfinic acid and is used in various chemical reactions and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium 4-chlorobutane-1-sulfinate can be synthesized through several methods. One common approach involves the reaction of 4-chlorobutane-1-sulfonyl chloride with sodium sulfite under controlled conditions. The reaction typically requires a solvent such as water or an alcohol and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through crystallization or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions: Sodium 4-chlorobutane-1-sulfinate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfonic acids.

    Reduction: It can be reduced to form sulfides.

    Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide are commonly employed.

Major Products Formed:

    Oxidation: Sulfonic acids.

    Reduction: Sulfides.

    Substitution: Various substituted butane derivatives.

Scientific Research Applications

Sodium 4-chlorobutane-1-sulfinate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex organosulfur compounds.

    Biology: It is employed in the study of enzyme mechanisms and protein modifications.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism by which sodium 4-chlorobutane-1-sulfinate exerts its effects involves its ability to act as a nucleophile or electrophile in chemical reactions. It can form covalent bonds with other molecules, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

  • Sodium 4-bromobutane-1-sulfinate
  • Sodium 4-iodobutane-1-sulfinate
  • Sodium 4-fluorobutane-1-sulfinate

Comparison: Sodium 4-chlorobutane-1-sulfinate is unique due to its specific reactivity profile. Compared to its bromine, iodine, and fluorine analogs, it offers a balance of reactivity and stability, making it suitable for a wide range of applications. The chlorine atom provides moderate leaving group ability, which is advantageous in substitution reactions.

Properties

Molecular Formula

C4H8ClNaO2S

Molecular Weight

178.61 g/mol

IUPAC Name

sodium;4-chlorobutane-1-sulfinate

InChI

InChI=1S/C4H9ClO2S.Na/c5-3-1-2-4-8(6)7;/h1-4H2,(H,6,7);/q;+1/p-1

InChI Key

SWVOGNWVHHPFLO-UHFFFAOYSA-M

Canonical SMILES

C(CCCl)CS(=O)[O-].[Na+]

Origin of Product

United States

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